molecular formula C19H20N4O2S B445694 N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No.: B445694
M. Wt: 368.5g/mol
InChI Key: RTXNHCBWVATSOB-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a sulfonohydrazide group, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is heated under reflux conditions for several hours until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide stands out due to its unique combination of a pyrazole ring and a sulfonohydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5g/mol

IUPAC Name

N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20N4O2S/c1-14-9-11-18(12-10-14)26(24,25)22-20-13-19-15(2)21-23(16(19)3)17-7-5-4-6-8-17/h4-13,22H,1-3H3/b20-13-

InChI Key

RTXNHCBWVATSOB-MOSHPQCFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N(N=C2C)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C

Origin of Product

United States

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